4-[(9-Hydroxynonyl)oxy]benzoic acid
Description
4-[(9-Hydroxynonyl)oxy]benzoic acid is a benzoic acid derivative characterized by a hydroxynonyloxy substituent at the para position of the benzene ring. The hydroxynonyl chain introduces both hydrophilicity (via the terminal hydroxyl group) and lipophilicity (via the alkyl chain), enabling diverse interactions such as hydrogen bonding and van der Waals forces.
Properties
IUPAC Name |
4-(9-hydroxynonoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c17-12-6-4-2-1-3-5-7-13-20-15-10-8-14(9-11-15)16(18)19/h8-11,17H,1-7,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDKKQIWXDDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Benzoic Acids
- 4-(n-Hexyl)benzoic acid (6BA) Structure: Features a linear hexyl chain instead of the hydroxynonyloxy group. Properties: Forms stable hydrogen-bonded liquid crystals (HBLCs) with zirconia nanoparticles, demonstrating strong intermolecular H-bonding with carboxylic acid groups . Applications: Used in nanocomposites for optical and electronic devices.
- 4-Decyl(2’-octyl)oxybenzoic Acid Chloride (S3) Structure: Contains a branched decyl-octyloxy chain and a reactive chloride group. Synthesis: Synthesized via ester hydrolysis followed by treatment with oxalyl chloride, yielding a key intermediate for liquid crystal monomers . Key Difference: The lack of a terminal hydroxyl group reduces its hydrogen-bonding capacity compared to 4-[(9-Hydroxynonyl)oxy]benzoic acid.
Functionalized Benzoic Acids with Bulky Substituents
- 4-[trans-4-(1-Adamantylcarbamoylamino)cyclohexyl]oxybenzoic Acid Structure: Incorporates a rigid adamantyl group and a cyclohexyl spacer. Biological Activity: Acts as a potent inhibitor of soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range. Chlorination of the adamantyl group enhances inhibitory activity via halogen-π interactions . Comparison: The adamantyl group introduces steric hindrance and metabolic stability, unlike the flexible hydroxynonyl chain.
4-[3-(9H-Carbazol-9-yl)-2-hydroxypropoxy]benzoic Acid
Polymerizable Benzoic Acid Derivatives
- 4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic Acid Structure: Contains an acryloyloxy group for crosslinking and polymerization. Synthesis: Achieved via multi-step esterification with an 80% yield, highlighting its utility in creating photoresponsive materials . Key Advantage: The acrylate group enables covalent network formation, unlike the non-polymerizable hydroxynonyl chain.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Challenges: The hydroxynonyl chain in this compound may require controlled reaction conditions to avoid side reactions, as seen in similar esterification and chloride formation pathways .
- Material Science: The balance between hydrophilicity and lipophilicity in hydroxynonyl-substituted benzoic acids could enable tailored self-assembly in nanostructured materials .
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